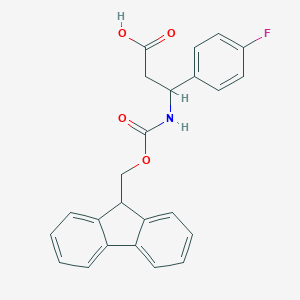

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic Acid

Description

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXRHKBSMBRBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid, also known as Fmoc-Phe(4-F)-OH, is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorophenyl moiety, enhances its stability and biological activity. This article explores the biological activity of this compound, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : (R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid

- Molecular Formula : C24H20FNO4

- Molecular Weight : 405.43 g/mol

- CAS Number : 264276-42-8

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-inflammatory agent, its effects on cytokine release, and its role in modulating immune responses.

Key Findings

-

Cytokine Modulation :

- In studies involving peripheral blood mononuclear cells (PBMC), the compound exhibited significant modulation of cytokine production. At higher concentrations (100 µg/mL), it reduced the production of pro-inflammatory cytokines such as TNF-α by up to 60% .

- The compound also influenced the release of IL-6 and IFN-γ, showing a decrease in their levels at specific dosages, indicating its potential role in managing inflammatory responses .

- Antiproliferative Activity :

- Toxicity Assessment :

Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers examined the effects of this compound on LPS-stimulated PBMCs. The study found that treatment with the compound significantly decreased TNF-α levels compared to untreated controls, suggesting its potential utility in treating inflammatory diseases.

Study 2: Immunomodulatory Properties

Another study focused on the immunomodulatory effects of this compound in autoimmune models. Results indicated that it could enhance IL-10 production while suppressing pro-inflammatory cytokines, highlighting its dual role in potentially dampening excessive immune responses while promoting regulatory pathways .

Comparative Analysis

| Compound | Cytokine Modulation | Antiproliferative Activity | Toxicity |

|---|---|---|---|

| Fmoc-Phe(4-F)-OH | Significant reduction in TNF-α and IFN-γ | Dose-dependent inhibition | Low toxicity (viability >90%) |

| Ibuprofen | Moderate reduction in TNF-α | Moderate inhibition | Moderate toxicity |

| Other Triazole Derivatives | Variable effects on cytokines | Some inhibition observed | Low to moderate toxicity |

Comparison with Similar Compounds

The compound belongs to a broader class of Fmoc-protected β-amino acids with aromatic substituents. Below is a detailed comparison with structurally related analogs:

Structural Variations and Substituent Effects

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Structural Features | Evidence ID |

|---|---|---|---|---|

| 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic Acid | 4-Fluorophenyl | 421.87 (calculated) | Electron-withdrawing fluorine; moderate hydrophobicity | [Target] |

| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid | 4-Chlorophenyl | 421.87 | Stronger electron-withdrawing Cl; higher hydrophobicity | [10], [15] |

| (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid | 4-Nitrophenyl | 432.40 | Highly electron-withdrawing NO₂; polar | [2] |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid | o-Tolyl (2-methylphenyl) | 401.45 | Electron-donating methyl; steric hindrance | [14] |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid | 2,4,5-Trifluorophenyl | 443.40 (calculated) | Enhanced hydrophobicity; metabolic stability | [21] |

Key Observations :

- Hydrophobicity : Trifluorophenyl and chlorophenyl analogs exhibit higher hydrophobicity than the fluorophenyl variant, influencing peptide solubility .

- Steric Considerations : The o-tolyl group introduces steric bulk, which may restrict conformational flexibility in peptide chains .

Physicochemical Properties

- Melting Points : Fluorophenyl and chlorophenyl analogs exhibit similar melting points (~116–117°C for fluorophenyl vs. ~115–117°C for chlorophenyl), reflecting comparable crystalline packing .

- Solubility : Nitrophenyl derivatives () show lower solubility in organic solvents due to polarity, whereas trifluorophenyl analogs () are more lipophilic.

- NMR Profiles : Key ¹H NMR signals for the Fmoc group (e.g., aromatic protons at δ 7.2–7.8 ppm) and β-protons (δ 2.5–4.5 ppm) are consistent across analogs .

Preparation Methods

Protection Using Fmoc Chloride

Reagents :

-

3-Amino-3-(4-fluorophenyl)propanoic acid

-

Fmoc-Cl

-

Diisopropylethylamine (DIEA) or sodium bicarbonate

-

Dichloromethane (DCM) or dimethylformamide (DMF)

Procedure :

Alternative Activation with Fmoc-Osu

Reagents :

-

Fmoc-Osu

-

DIEA

-

Tetrahydrofuran (THF)

Procedure :

-

Combine 3-amino-3-(4-fluorophenyl)propanoic acid (1.0 eq) and Fmoc-Osu (1.1 eq) in THF.

-

Add DIEA (3.0 eq) and stir for 4 hours at 25°C.

-

Concentrate under vacuum and purify by recrystallization from ethanol/water.

Industrial-Scale Production

Automated Solid-Phase Synthesis

Industrial workflows leverage automated peptide synthesizers for scalability:

-

Resin Loading : Anchor 3-amino-3-(4-fluorophenyl)propanoic acid to Wang resin via its carboxyl group.

-

Fmoc Deprotection : Treat with 20% piperidine in DMF (2 × 10 minutes).

-

Coupling : Activate Fmoc-amino acid derivatives with HBTU/HOBt (4 eq each) and DIEA (8 eq) in DMF.

-

Cleavage : Use TFA/water/triisopropylsilane (95:2.5:2.5) to release the product.

Advantages :

Continuous Flow Chemistry

Reactor Setup :

-

Tubular reactor with immobilized Fmoc-Cl.

-

Residence time: 30 minutes at 40°C.

Process :

-

Pump a solution of 3-amino-3-(4-fluorophenyl)propanoic acid and DIEA through the reactor.

-

Direct the effluent to a crystallization unit for product isolation.

Yield : 90–95% with 50% reduced solvent waste.

Reaction Optimization and Challenges

Solvent and Base Selection

| Solvent | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | DIEA | 6 | 78 |

| DMF | NaHCO₃ | 4 | 82 |

| THF | DIEA | 5 | 88 |

Key Insight : Polar aprotic solvents (DMF, THF) accelerate reaction kinetics due to improved reagent solubility.

Side Reactions and Mitigation

-

Incomplete Protection : Add excess Fmoc-Cl (1.5 eq) and monitor by TLC.

-

Ester Hydrolysis : Avoid aqueous workup at pH >8 to prevent cleavage of the Fmoc group.

Analytical Characterization

HPLC Analysis

Conditions :

Q & A

Q. What are the key considerations in synthesizing 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic Acid with high purity?

- Methodological Answer : Synthesis involves multi-step protection-deprotection strategies. The Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate under basic conditions (e.g., NaHCO₃), followed by coupling with 4-fluorophenylpropanoic acid derivatives. Critical steps include:

- Amino Protection : Use anhydrous conditions to prevent hydrolysis of the Fmoc group .

- Purification : Reverse-phase HPLC or flash chromatography (C18 columns) ensures removal of unreacted intermediates and byproducts .

- Quality Control : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) and confirm purity (>98%) via LC-MS (expected [M+H]⁺ ~436 m/z) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation requires:

- NMR Spectroscopy : ¹H NMR should show characteristic Fmoc aromatic protons (δ 7.2–7.8 ppm) and 4-fluorophenyl protons (δ 7.0–7.4 ppm). ¹⁹F NMR confirms fluorine substitution (δ -115 to -120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M-H]⁻ ~434.14) and fragments (e.g., loss of Fmoc group at 222 Da) .

- X-ray Crystallography : For absolute configuration determination, single-crystal diffraction resolves stereochemistry (e.g., R/S configuration at the α-carbon) .

Q. What are the primary applications of this compound in peptide synthesis?

- Methodological Answer : The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS). The 4-fluorophenyl moiety enhances hydrophobic interactions in peptide-target binding. Applications include:

- Peptide Backbone Modification : Incorporation into β-amino acid residues to improve protease resistance .

- Fluorescent Probes : The Fmoc group’s UV activity (λmax ~280 nm) aids in monitoring coupling efficiency .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s interactions in biological systems?

- Methodological Answer : Fluorine’s electronegativity alters electronic and steric properties:

- Hydrophobicity : Enhances membrane permeability (logP ~3.5 vs. ~2.8 for non-fluorinated analogs) .

- Target Binding : Fluorine’s small size allows optimal van der Waals interactions with aromatic residues (e.g., tyrosine in enzyme active sites). Compare activity with 3,5-difluoro analogs, which show reduced solubility but higher affinity .

- Metabolic Stability : Fluorination reduces oxidative metabolism (CYP450 inhibition assays recommended) .

Q. What strategies resolve discrepancies in biological activity data between this compound and analogs with varying fluorine patterns?

- Methodological Answer : Systematic SAR studies are critical:

- Synthetic Variation : Prepare analogs with mono-, di-, and trifluorinated phenyl groups (e.g., 2-fluoro vs. 4-fluoro) .

- Assay Conditions : Standardize assays (e.g., IC50 measurements under identical pH and temperature) to isolate substituent effects.

- Computational Modeling : MD simulations (e.g., using AutoDock) predict binding modes and explain activity differences .

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer : Chiral resolution techniques include:

- Asymmetric Catalysis : Use Evans’ oxazaborolidine catalysts for enantioselective Fmoc-amino acid coupling (ee >95%) .

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak AD-H) to separate R/S enantiomers .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., L-proline derivatives) .

Q. What safety protocols are essential for handling this compound given its toxicity profile?

- Methodological Answer : Adhere to GHS Category 4 guidelines (acute toxicity):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.